molecular formula C33H37IN3O7P B12411693 Stat6-IN-1

Stat6-IN-1

Cat. No.: B12411693
M. Wt: 745.5 g/mol
InChI Key: CGLGRSOJPUXNFA-YVXBOAIISA-N
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Description

Stat6-IN-1 is a chemical compound known for its inhibitory effects on the signal transducer and activator of transcription 6 (STAT6) protein. STAT6 is a transcription factor that plays a critical role in the signaling pathways of interleukin-4 and interleukin-13, which are involved in immune responses and inflammation. This compound has shown potential in research related to allergic lung disease, allergic rhinitis, chronic obstructive pulmonary disease, and certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stat6-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the synthesis involves the use of organic solvents, temperature control, and purification techniques such as chromatography .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches, ensuring consistent quality and purity, and implementing efficient purification methods. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Stat6-IN-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in modified versions of the original compound with different functional groups.

Scientific Research Applications

Stat6-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Stat6-IN-1 exerts its effects by inhibiting the activity of the STAT6 protein. The compound binds to the SH2 domain of STAT6, preventing its phosphorylation and subsequent dimerization. This inhibition blocks the translocation of STAT6 to the nucleus, where it would normally bind to DNA and regulate gene expression. By disrupting the STAT6 signaling pathway, this compound can modulate immune responses and inflammation .

Comparison with Similar Compounds

Similar Compounds

    STAT3 Inhibitors: Compounds that inhibit the STAT3 protein, which is another member of the STAT family involved in immune responses and cancer.

    STAT5 Inhibitors: Compounds that target the STAT5 protein, which plays a role in cell growth and differentiation.

Uniqueness of Stat6-IN-1

This compound is unique in its high affinity for the SH2 domain of STAT6, with an IC50 value of 0.028 micromolar . This high specificity makes it a valuable tool for studying the STAT6 signaling pathway and its role in various diseases. Additionally, its potential therapeutic applications in allergic and inflammatory diseases, as well as certain cancers, highlight its significance in scientific research.

Properties

Molecular Formula

C33H37IN3O7P

Molecular Weight

745.5 g/mol

IUPAC Name

[4-[(E)-4-[[(2S)-1-[(2S)-2-[(4-iodophenyl)-phenylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl] dihydrogen phosphate

InChI

InChI=1S/C33H37IN3O7P/c1-22(23-12-18-27(19-13-23)44-45(41,42)43)21-29(38)35-30(33(2,3)4)32(40)36-20-8-11-28(36)31(39)37(25-9-6-5-7-10-25)26-16-14-24(34)15-17-26/h5-7,9-10,12-19,21,28,30H,8,11,20H2,1-4H3,(H,35,38)(H2,41,42,43)/b22-21+/t28-,30+/m0/s1

InChI Key

CGLGRSOJPUXNFA-YVXBOAIISA-N

Isomeric SMILES

C/C(=C\C(=O)N[C@H](C(=O)N1CCC[C@H]1C(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)I)C(C)(C)C)/C4=CC=C(C=C4)OP(=O)(O)O

Canonical SMILES

CC(=CC(=O)NC(C(=O)N1CCCC1C(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)I)C(C)(C)C)C4=CC=C(C=C4)OP(=O)(O)O

Origin of Product

United States

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